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chloramphenicol palmitate

Cat. No.: B1166731
CAS No.: 106322-62-7
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Description

Historical Context of Chloramphenicol (B1208) and its Prodrug Development

The development of chloramphenicol palmitate was a direct response to challenges presented by the original antibiotic, chloramphenicol.

Chloramphenicol was first isolated in 1947 from the soil bacterium Streptomyces venezuelae. wikipedia.orgacs.orgmdpi.combritannica.com Its chemical structure was determined, and it was first synthesized in 1949, making it the first antibiotic to be produced synthetically on a large scale. wikipedia.orgacs.orgnih.gov This achievement was significant as it opened the door for the creation of derivatives and analogs with potentially improved properties. mdpi.com The original compound, while a potent and broad-spectrum antibiotic, presented certain formulation challenges. britannica.combasicmedicalkey.com

The primary motivation for developing this compound was to overcome the intensely bitter taste of the parent drug, chloramphenicol. basicmedicalkey.comnih.govscielo.brdcmsme.gov.inresearchgate.net This made oral administration, especially in pediatric patients, difficult. patsnap.com By converting chloramphenicol into its palmitate ester, a tasteless and odorless compound was created. dcmsme.gov.inresearchgate.netpatsnap.com This prodrug is inactive in its ester form and is designed to be hydrolyzed in the small intestine by esterases, releasing the active chloramphenicol for absorption. nih.govbasicmedicalkey.comscielo.brpatsnap.comcaymanchem.com

Another key aspect of the prodrug design relates to the physical properties of the compound, particularly its polymorphism. This compound exists in multiple crystalline forms, or polymorphs, most notably forms A, B, and C. nih.govcolab.ws These polymorphs exhibit different physical properties, including solubility and dissolution rates, which in turn significantly influence the bioavailability of the active chloramphenicol. nih.govscielo.brtandfonline.com Form B is the metastable and more rapidly dissolving form, leading to higher absorption, while Form A is the more stable but less soluble and less bioavailable form. nih.govcolab.wstandfonline.com The recognition of these polymorphic differences was a critical step in understanding and controlling the therapeutic efficacy of this compound suspensions. scielo.br

The successful development of this compound spurred further research into other ester derivatives of chloramphenicol. mdpi.commdpi.com Scientists explored various ester modifications to modulate properties such as solubility, stability, and pharmacokinetic profiles. mdpi.comnih.govnih.gov For instance, chloramphenicol sodium succinate, a water-soluble ester, was developed for parenteral administration. acs.orgnih.govijrpr.com Research has also delved into creating other ester derivatives, including those with amino acids or peptides, to study their interaction with bacterial ribosomes and to potentially enhance their activity or reduce toxicity. mdpi.comnih.govjneonatalsurg.com

Overview of Contemporary Research Trajectories

Modern research on this compound continues to build upon the foundational knowledge established in earlier decades, employing advanced analytical techniques and exploring new therapeutic strategies.

Contemporary pharmaceutical research on this compound often focuses on its solid-state properties and formulation development. Advanced analytical methods such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and Raman spectroscopy are used to characterize its polymorphic forms and study their interconversion under various conditions like grinding and heating. colab.wstandfonline.comresearchgate.netresearchgate.net Understanding and controlling the polymorphic form is crucial for ensuring consistent bioavailability from oral suspensions. nih.govscielo.br Studies have shown that the metastable form B can convert to the more stable, less bioavailable form A, highlighting the importance of manufacturing and storage conditions. tandfonline.comtandfonline.comresearchgate.net

Furthermore, research continues to explore novel formulation strategies to optimize the delivery of chloramphenicol. This includes the investigation of nanoemulsions and other advanced drug delivery systems to potentially improve absorption and distribution. mdpi.com

Mechanistic studies continue to investigate the biological fate of this compound. A key area of focus is the enzymatic hydrolysis of the ester in the gastrointestinal tract, which is the rate-limiting step for the absorption of the active drug. scielo.brpatsnap.com Research has shown that the rate of hydrolysis is dependent on the polymorphic form, with the more soluble form B being hydrolyzed more rapidly. nih.govscielo.br

Studies in various animal models and in humans have explored the absorption, distribution, and metabolism of chloramphenicol following the administration of the palmitate prodrug. nih.govresearchgate.net These investigations have revealed variability in absorption, particularly in neonates, which may be due to factors like delayed gastric emptying and differences in intestinal enzyme activity. nih.gov The mechanism of action of the released chloramphenicol, which involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, remains a cornerstone of its biological understanding. patsnap.compatsnap.comnih.gov

Properties

CAS No.

106322-62-7

Molecular Formula

C23H25F3N4O5.CH4O3S

Synonyms

Palmitic acid, a-ester with 2,2-dichloro-N-[β-hydroxy-α-(hydroxymethyl)-p-nitrophenethyl]acetamide (7CI)

Origin of Product

United States

Synthetic Methodologies and Derivatization Studies of Chloramphenicol Palmitate

Chemical Synthesis Pathways

The cornerstone of chloramphenicol (B1208) palmitate's chemical synthesis lies in the direct esterification of chloramphenicol with palmitic acid or its derivatives. This process, while effective, requires careful control of reaction conditions to maximize yield and minimize the formation of impurities.

Esterification Reactions for Chloramphenicol Palmitate Formation

The most common method for synthesizing this compound is through the esterification of the primary hydroxyl group of chloramphenicol with palmitic acid. researchgate.net This reaction is typically carried out in the presence of an acid catalyst. The high regioselectivity for the primary hydroxyl group over the secondary hydroxyl group is a notable feature of this synthesis. acs.org

Key reactants in this process include:

Chloramphenicol: The parent antibiotic containing the hydroxyl groups available for esterification.

Palmitic Acid: The fatty acid that provides the palmitate moiety. Palmitoyl chloride can also be used as a more reactive acylating agent.

The selection of an appropriate solvent system and catalyst is crucial for the efficiency of the reaction. While specific details on a wide array of catalysts and solvents are not extensively documented in comparative studies for this specific ester, general principles of esterification apply.

Process Optimization in Chemical Synthesis

A significant advancement in the chemical synthesis of this compound has been the development of more environmentally friendly and efficient processes. One notable optimization involves the replacement of chlorinated solvents, such as methylene (B1212753) chloride, with less hazardous alternatives. acs.org

Impurity Profiling and Control in Production

The purity of the final this compound product is of utmost importance. A potential source of impurities in the chemical synthesis process is the formation of undesired esters. One such impurity can arise from transesterification, particularly during large-scale production where extended processing times may be required. acs.org The competitive esterification at the primary and secondary hydroxyl groups of chloramphenicol can also lead to the formation of isomeric impurities, although the reaction rate is significantly slower at the secondary site. acs.org

Careful monitoring and control of reaction parameters such as temperature, reaction time, and catalyst loading are essential to minimize the formation of these byproducts. Chromatographic techniques are often employed to separate and quantify any impurities present in the final product.

Enzymatic Synthesis Approaches

Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods for producing chloramphenicol esters. The use of lipases as biocatalysts allows for reactions to be carried out under mild conditions with high regioselectivity, often eliminating the need for protecting groups. mdpi.comresearchgate.net

Lipase-Mediated Esterification of Chloramphenicol Esters

Lipases are widely used to catalyze the esterification of chloramphenicol. These enzymes exhibit a high degree of regioselectivity, preferentially acylating the primary hydroxyl group of the chloramphenicol molecule. nih.gov Various lipases have been successfully employed for this purpose, including those from Candida antarctica B (CAL-B) and different species of Pseudomonas. nih.gov

The choice of acyl donor is also a critical factor. While palmitic acid can be used, vinyl esters such as vinyl palmitate are often preferred as they can drive the reaction to completion by producing an unstable enol that tautomerizes to a ketone, thus preventing the reverse reaction. nih.gov

Influence of Reaction Conditions on Biocatalytic Synthesis

The efficiency of lipase-mediated synthesis of chloramphenicol esters is significantly influenced by several reaction conditions. Optimization of these parameters is key to achieving high conversion rates and product purity.

Table 1: Influence of Reaction Conditions on Lipase-Mediated Synthesis of Chloramphenicol Esters

Parameter Condition Effect on Synthesis
Enzyme Candida antarctica B (CAL-B), Pseudomonas cepacia lipase (B570770) High conversion and regioselectivity. nih.gov
Solvent 1,4-Dioxane (B91453), Acetonitrile (B52724) (MeCN) The choice of solvent can significantly impact enzyme activity and substrate solubility. 1,4-Dioxane and acetonitrile have been shown to be effective. mdpi.comnih.gov
Acyl Donor Vinyl palmitate, Palmitic acid Vinyl esters often lead to higher yields due to the irreversibility of the reaction. nih.gov
Temperature 20-50°C Optimal temperature depends on the specific lipase used. For example, CAL-B shows good activity at 20°C in acetonitrile, while other lipases may have optimal temperatures around 30-50°C. mdpi.comnih.gov
Reaction Time 3-10 hours Sufficient time is required to achieve high conversion, with typical reaction times ranging from 3 to 10 hours. nih.gov

| Enzyme Loading | Varied | The amount of enzyme used will affect the reaction rate. |

Research has shown that under optimized conditions, enzymatic synthesis can achieve high yields and purity. For instance, using a lipase from Bacillus amyloliquefaciens, a conversion of approximately 98% and a purity of over 99% were achieved for the synthesis of a chloramphenicol ester in 1,4-dioxane at 50°C within 8 hours. researchgate.net Similarly, high isolated yields (75-91%) have been reported for the synthesis of various chloramphenicol monoesters using CAL-B and Pseudomonas cepacia lipases. nih.gov

Regioselectivity and Enantioselectivity in Enzymatic Reactions

The enzymatic synthesis of this compound and other esters represents a significant advancement over traditional chemical methods, primarily due to the high degree of selectivity offered by enzymes, particularly lipases. mdpi.com This selectivity eliminates the need for complex protection and deprotection steps that are often required in classical chemical synthesis to differentiate between the primary and secondary hydroxyl groups of the chloramphenicol molecule. researchgate.net

Regioselectivity: Enzymatic acylation of chloramphenicol is highly regioselective, with a strong preference for the primary hydroxyl group at the C-1 position of the propanediol (B1597323) moiety. mdpi.comresearchgate.net Lipases, which are the most commonly used enzymes for this transformation, catalyze transesterification reactions on hydroxyl groups with high regioselectivity under mild conditions. mdpi.com For instance, the lipase cloned from Bacillus amyloliquefaciens (LipBA) has demonstrated effective regioselectivity in the transesterification of chloramphenicol, leading exclusively to acylation at the primary alcohol. mdpi.com This selectivity is attributed to the steric hindrance around the secondary hydroxyl group, which prevents the diacylated compound from fitting correctly into the active site of the enzyme. mdpi.com Studies using various lipases, such as Chromobacterium viscosum lipase and lipase G, have also reported excellent yields of the corresponding esters, indicating selective acylation at the primary hydroxyl group. researchgate.net

Enantioselectivity: Enzymatic catalysis is inherently attractive for the synthesis of chemical compounds due to its high enantio- and regioselectivity. mdpi.com Chloramphenicol has two chiral centers, resulting in four possible stereoisomers; however, only the D-threo isomer possesses significant biological activity. ijsr.net Enzymatic methods, particularly those involving lipases, are valued for their ability to proceed with high enantioselectivity, preserving the desired stereochemistry of the parent molecule. researchgate.net Lipases are among the most utilized enzymes for synthesizing enantiomerically pure intermediates because they can effectively resolve racemates without the need for cofactors. researchgate.net The use of enzymes like lipase from Candida antarctica B (CAL-B) ensures that the esterification occurs without altering the specific (1R,2R) configuration of the natural diastereoisomer, which is crucial for its function. mdpi.com

The table below summarizes findings from various studies on the enzymatic synthesis of chloramphenicol esters, highlighting the reaction conditions and outcomes that underscore the enzymes' selectivity.

EnzymeAcyl DonorSolventTemperature (°C)Time (h)Conversion/YieldPurityRef.
Lipase LipBAVinyl propionate1,4-dioxane508~98%~99% mdpi.commdpi.com
Candida antarctica lipase B (CAL-B)Palmitic AcidToluene/DMF502499%- mdpi.com
Substrate-imprinted lipase nanogelPalmitic Acid-209~99%~99% researchgate.net
Lipase G (Penicillium camemberti)VariousAcetone4524-72Excellent- mdpi.com
Chromobacterium viscosum lipaseVariousAcetone452498%- researchgate.net

Comparative Synthesis of Chloramphenicol Derivatives

Numerous chloramphenicol analogs have been synthesized to modify its properties. nih.gov The synthetic strategies vary significantly depending on the desired modification, ranging from simple esterification to complex peptide conjugations. A comparison of these methods highlights the distinct advantages of enzymatic versus chemical approaches for different types of derivatives. mdpi.combiointerfaceresearch.com

O-Acyl Derivatives (e.g., this compound, Chloramphenicol Succinate): These are the most common derivatives, often created to act as prodrugs. nih.gov

Enzymatic Synthesis: As detailed previously, this method uses lipases for highly regioselective acylation of the primary hydroxyl group. It is characterized by mild reaction conditions, high yields, and avoidance of protective groups. mdpi.comresearchgate.net This "green chemistry" approach is highly efficient for producing esters like this compound. mdpi.com

Peptide-Conjugated Derivatives: These analogs are synthesized to explore interactions with the bacterial ribosome. mdpi.com

Chemical Synthesis: The synthesis involves multi-step chemical processes. Typically, the chloramphenicol amine is first acylated with a linker like succinic anhydride. nih.gov This is followed by coupling with various amino acids or peptides using activating agents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in an organic solvent like DMF (dimethylformamide). nih.gov Solid-phase synthesis schemes have also been developed for creating more complex peptide conjugates. mdpi.comnih.gov

α,β-Unsaturated Carbonyl Derivatives: These derivatives are prepared for structure-activity relationship (SAR) studies. nih.gov

Chemical Synthesis: This is a multi-step chemical process that begins with the selective protection of the primary hydroxyl group, often as a pivaloyl ester. nih.gov The unprotected secondary hydroxyl group is then oxidized to a ketone using a reagent like the Dess-Martin periodinane. nih.gov This is followed by deprotection and subsequent reactions to yield the target α,β-unsaturated carbonyl derivative. nih.gov

The following table provides a comparative overview of the synthetic methodologies for different classes of chloramphenicol derivatives.

Derivative ClassSynthetic MethodKey Reagents/CatalystsSelectivity ControlKey FeaturesRef.
O-Acyl Esters Enzymatic (Transesterification)Lipases (e.g., LipBA, CAL-B), Acyl Donor (e.g., Vinyl ester)Inherent enzyme regioselectivity for primary -OHHigh yield, mild conditions, environmentally friendly mdpi.comnih.gov
O-Acyl Esters Chemical (Esterification)Acid chloride/anhydride, BaseUse of protecting/deprotecting groupsEstablished method, can be less efficient nih.govresearchgate.net
Peptide Conjugates Chemical (Amide Coupling)Succinic anhydride, HBTU, DIEA, DMFReaction sequence controlMulti-step, allows for diverse peptide chains mdpi.comnih.gov
Carbonyl Derivatives Chemical (Protection-Oxidation)Pivaloyl chloride, Dess-Martin periodinaneUse of protecting/deprotecting groupsMulti-step, targets the secondary -OH group nih.gov

Prodrug Biotransformation and Pharmacological Mechanism Research

Hydrolysis Kinetics and Enzymatic Bioactivation

The conversion of chloramphenicol (B1208) palmitate to its active form is a critical step governed by enzymatic hydrolysis. The kinetics of this process and the enzymes involved are central to the bioavailability of the active drug.

Chloramphenicol palmitate is designed to be tasteless to improve its palatability, especially for oral administration in pediatric patients. patsnap.com As a prodrug, it is pharmacologically inactive until it undergoes hydrolysis in the gastrointestinal tract to release the active chloramphenicol. patsnap.comijsr.netnih.gov This bioactivation is primarily facilitated by esterases, which are enzymes that cleave the ester bond. patsnap.com Intestinal esterases play a significant role in this conversion process, ensuring that the active drug is available for absorption. nih.govnih.gov The bitter taste associated with chloramphenicol is masked by the palmitate ester, but upon hydrolysis, the active and bitter-tasting compound is released. orientjchem.org

In vitro studies have been instrumental in understanding the hydrolysis of this compound. Research has shown that pancreatic lipase (B570770) can hydrolyze p-nitrophenyl palmitate (p-NPP), a substrate similar in structure to this compound, indicating its potential role in the in vivo hydrolysis of the prodrug. huemed-univ.edu.vn One study investigating the enzymatic hydrolysis of different polymorphic forms of this compound found that the rate of hydrolysis is influenced by the crystalline structure of the compound. nih.govoup.com Specifically, the less stable polymorphic forms exhibit faster dissolution rates, which can subsequently affect the rate of enzymatic hydrolysis. researchgate.net

The following table summarizes the findings of an in vitro study on the enzymatic hydrolysis of different forms of this compound.

Polymorphic FormRelative Hydrolysis RateKey Finding
Form A (ground)Equivalent to Form BIncreased crystalline disorder from grinding enhanced the hydrolysis rate. nih.govoup.com
Form A (micronized)Same as unground Form AA higher specific surface area did not increase the hydrolysis rate, indicating crystallinity is a limiting factor. nih.govoup.com
Form B (commercial)Faster than unground Form AThis metastable form is more readily hydrolyzed. nih.govoup.com

The molecular structure of chloramphenicol esters has a direct impact on their rate of enzymatic conversion. Studies on the synthesis of various chloramphenicol esters using lipase from Bacillus amyloliquefaciens have shown that the length of the acyl chain influences the conversion efficiency. mdpi.com Shorter-chain acyl donors, such as vinyl propionate, resulted in higher conversion rates compared to medium and long-chain donors. mdpi.com This suggests that the steric hindrance and lipophilicity conferred by the ester's acyl group are important determinants of the hydrolysis rate.

Furthermore, the polymorphic form of this compound, which relates to the arrangement of molecules in the crystal lattice, significantly affects its enzymatic hydrolysis. nih.govoup.com Research has demonstrated that different polymorphic forms (Form A, B, and C) of this compound exhibit different dissolution and hydrolysis rates. researchgate.net Grinding of the stable Form A, which increases crystalline disorder, was found to increase its in-vitro enzymatic hydrolysis rate constant to a level comparable to that of the metastable Form B. nih.govoup.com This highlights that the solid-state properties of the prodrug are a critical aspect of its molecular structure that governs its bioactivation.

The table below illustrates the effect of acyl chain length on the conversion of chloramphenicol to its corresponding ester, providing insight into how the reverse reaction (hydrolysis) might be affected.

Acyl DonorCarbon Chain LengthConversion Rate (%)
Vinyl PropionateShort81
Other (medium/long chain)Medium to Long≤55

Molecular Mechanism of Action of Activated Chloramphenicol

Once hydrolyzed from its palmitate ester, chloramphenicol exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. patsnap.compatsnap.com This is achieved through specific interactions with the bacterial ribosome.

Chloramphenicol's primary target is the bacterial ribosome, the cellular machinery responsible for protein synthesis. patsnap.com Specifically, it binds to the 50S ribosomal subunit. patsnap.comresearchgate.net This binding occurs in the peptidyl transferase center (PTC), which is the catalytic site for peptide bond formation. benthamopen.compnas.org The binding site for chloramphenicol is located in the A-site crevice of the 50S subunit, the same location that the aminoacyl moiety of an incoming aminoacyl-tRNA (aa-tRNA) would occupy. pnas.orgpnas.org By occupying this critical space, chloramphenicol sterically hinders the binding of the aa-tRNA to the A-site. researchgate.net This blockage prevents the incorporation of new amino acids into the growing polypeptide chain, effectively halting protein synthesis and leading to a bacteriostatic effect. patsnap.com

Several nucleotides of the 23S rRNA within the 50S subunit are crucial for the binding of chloramphenicol. These include A2451, G2505, and U2506, which are located adjacent to the A-site. benthamopen.com The interaction between chloramphenicol and these ribosomal components is key to its inhibitory action.

The binding of chloramphenicol to the 50S ribosomal subunit directly interferes with the activity of peptidyl transferase. patsnap.compatsnap.com This enzyme is responsible for catalyzing the formation of a peptide bond between the amino acid attached to the A-site tRNA and the growing polypeptide chain attached to the P-site tRNA. By competitively inhibiting the binding of the aminoacyl-tRNA's 3'-terminus to the ribosomal A-site, chloramphenicol prevents the substrates of the peptidyl transferase reaction from coming into the correct proximity and orientation for catalysis to occur. researchgate.netbenthamopen.com

Interaction with Prokaryotic Ribosomes (50S Subunit)

The definitive antibacterial action of chloramphenicol stems from its ability to bind to the 50S subunit of the bacterial 70S ribosome. patsnap.compatsnap.comla.gov This binding occurs at the peptidyl transferase center (PTC), a critical region of the ribosome responsible for forming peptide bonds between amino acids during protein synthesis. pnas.orgnih.govnbinno.com By occupying the A-site of the PTC, chloramphenicol sterically hinders the binding of the aminoacyl-tRNA, thereby preventing the elongation of the polypeptide chain. la.govpharmacy180.comnih.gov This action effectively halts protein synthesis, leading to a bacteriostatic effect, which inhibits bacterial growth and replication. patsnap.comdrugbank.com At higher concentrations, it can be bactericidal against some highly susceptible bacteria. patsnap.comla.gov

Structural studies have revealed that chloramphenicol's binding site is in the immediate vicinity of the incoming A-site tRNA. pnas.org Its interaction is stabilized by specific nucleotides within the 23S rRNA component of the 50S subunit. nih.gov Research has also shown that the inhibitory effect can be context-dependent, with the presence of certain amino acids, such as alanine, serine, or threonine, in the nascent peptide chain enhancing the stalling of the ribosome by chloramphenicol. nih.govnih.govresearchgate.net Recent investigations using cryo-electron microscopy have further suggested that chloramphenicol not only inhibits elongation but can also interfere with the maturation and assembly of the 50S ribosomal subunit itself, representing both a direct and indirect mechanism of action. nih.govnih.govresearchgate.net

Studies on Interactions with Mitochondrial Ribosomes

Due to the endosymbiotic origin of mitochondria, their ribosomes (mitoribosomes) are structurally similar to prokaryotic 70S ribosomes. nih.govoncotarget.com Consequently, chloramphenicol also binds to the large subunit of mammalian mitoribosomes and inhibits their protein synthesis. nih.govnih.govnih.gov This off-target effect is a key area of research, as it underlies some of the drug's associated toxicities. asm.org

The mechanism of inhibition in mitochondria mirrors that in bacteria: chloramphenicol obstructs the peptidyl transferase center, halting the translation of the 13 proteins encoded by mitochondrial DNA. nih.govoup.commdpi.com These proteins are essential components of the electron transport chain, crucial for cellular respiration and ATP production. oup.com By inhibiting their synthesis, chloramphenicol can induce mitochondrial stress, impair respiratory activity, and decrease ATP biosynthesis. nih.govnih.govbmj.comnih.gov This known effect on mitochondrial translation makes chloramphenicol a widely used tool in laboratory settings to experimentally block mitochondrial function and study its consequences. nih.govoup.com

In Vitro and Pre-Clinical Pharmacological Investigations

Spectrum of Activity Characterization

Chloramphenicol is a broad-spectrum antibiotic, demonstrating activity against a wide range of bacterial pathogens. patsnap.comdrugbank.comslideshare.net Its effectiveness spans Gram-positive and Gram-negative bacteria, as well as anaerobic organisms. la.govnih.govmsdmanuals.com It is notably active against Salmonella species (including S. typhi), Haemophilus influenzae, and Neisseria meningitidis. pharmacy180.comslideshare.net The drug is also effective against rickettsiae, mycoplasma, and chlamydia. pharmacy180.comslideshare.netmsdmanuals.com However, most strains of Pseudomonas aeruginosa are not susceptible. la.govwikipedia.org

Organism TypeSusceptibility to ChloramphenicolExamples of Susceptible Bacteria
Gram-Negative BacteriaHighSalmonella typhi, Haemophilus influenzae, Neisseria meningitidis, Escherichia coli, Klebsiella spp.
Gram-Positive BacteriaModerateStaphylococcus aureus, Streptococcus pneumoniae
Anaerobic BacteriaHighBacteroides fragilis
Atypical BacteriaHighRickettsia, Mycoplasma, Chlamydia
OtherLow/ResistantPseudomonas aeruginosa, Mycobacteria

Research on Selective Action and Cellular Targets

The selective action of chloramphenicol against bacteria over mammalian cells is primarily due to the structural differences between their ribosomes. patsnap.com Bacteria possess 70S ribosomes (composed of 50S and 30S subunits), which are the primary target of the drug. patsnap.com In contrast, mammalian host cells have 80S ribosomes in their cytoplasm, which are not targeted by chloramphenicol, thus cytoplasmic protein synthesis remains unaffected. slideshare.net This difference allows the drug to selectively inhibit bacterial growth. patsnap.com However, as previously noted, the 70S-like ribosomes within mammalian mitochondria are susceptible, which constitutes the main cellular off-target effect. nih.govnih.govslideshare.net

Applications in Gene Selection for Transformed Cells

In the field of molecular biology and genetic engineering, chloramphenicol is used as a selection agent. nbinno.com This is made possible by the use of a selectable marker gene, most commonly the chloramphenicol acetyltransferase (cat) gene. patsnap.comnih.gov This gene encodes an enzyme that acetylates chloramphenicol, rendering it inactive. patsnap.com When a plasmid vector containing the cat gene (along with a gene of interest) is introduced into host cells, such as E. coli, only the cells that have successfully taken up the plasmid (transformants) will be able to grow on a medium containing chloramphenicol. wikipedia.org The untransformed cells, lacking the resistance gene, will be killed or have their growth inhibited. This method allows researchers to easily select for and isolate cells that have been successfully transformed. nbinno.comwikipedia.org The cat gene has been developed as a reliable selectable marker for the transformation of not only bacteria but also the plastids of plants and other organisms. nih.govresearchwithrutgers.comnih.gov

Investigations in Cancer Research Models (e.g., Mitochondrial Biogenesis Inhibition)

The ability of chloramphenicol to inhibit mitochondrial protein synthesis has been exploited in cancer research. oncotarget.comresearchgate.net Many cancer cells exhibit a high dependence on mitochondrial biogenesis and function to meet their increased energy and metabolic demands. mdpi.com By targeting mitoribosomes, chloramphenicol serves as an inhibitor of mitochondrial biogenesis, providing a tool to study the reliance of cancer cells on mitochondrial metabolism. oncotarget.com

Studies have shown that by inducing mitochondrial stress and decreasing ATP biosynthesis, chloramphenicol can inhibit the proliferation of certain cancer cells, such as multiple myeloma, which are highly dependent on aerobic respiration. nih.govnih.gov In some solid tumor models, however, chloramphenicol-induced mitochondrial stress was found to potentially increase cancer cell invasion by activating specific signaling pathways. nih.govnih.govoup.com Research has also explored using chloramphenicol to eradicate cancer stem cells, which appear to be strictly dependent on mitochondrial biogenesis for survival and clonal expansion. oncotarget.comresearchgate.net These investigations highlight chloramphenicol's role as a research compound for exploring the metabolic vulnerabilities of various cancer types. nih.gov

Polymorphism and Solid State Research of Chloramphenicol Palmitate

Identification and Characterization of Polymorphic Forms

Chloramphenicol (B1208) palmitate is known to exist in three primary polymorphic forms, designated as A, B, and C. indexcopernicus.comresearchgate.net These forms are also sometimes referred to in literature as α, β, and γ, respectively. nih.govresearchgate.net In addition to these crystalline forms, an amorphous state has also been identified. researchgate.netacs.org

Form A (α-form): This is the most thermodynamically stable polymorph. nih.govunibo.it However, it is considered the biologically inactive modification due to its poor biopharmaceutical properties. researchgate.netunibo.it

Form B (β-form): This is a metastable polymorph and is the biologically active form of the drug. nih.govresearchgate.netunibo.it Its higher energy state compared to Form A contributes to its enhanced solubility and dissolution, leading to better absorption. nih.govresearchgate.net

Form C (γ-form): This form is the most unstable of the crystalline polymorphs. nih.govresearchgate.netunibo.it

Amorphous State: An amorphous, or non-crystalline, form of chloramphenicol palmitate also exists. researchgate.net This form is characterized by a lack of long-range molecular order. Like many amorphous pharmaceuticals, it is unstable and has a tendency to convert to more stable crystalline forms over time. researchgate.netacs.org

The interconversion between these forms is possible under certain conditions. For instance, the unstable Form C can transform into Form A via the intermediate Form B upon prolonged grinding. researchgate.net Similarly, heating Form B can cause it to convert completely to the more stable, but less bioavailable, Form A. researchgate.net The α form (Form A) is noted to be unstable at room temperature and gradually transforms to the β form (Form B) upon storage. nih.gov

Characteristics of this compound Polymorphs
Polymorphic FormAlternative NameStabilityBiological Activity
Form AαThermodynamically StableInactive
Form BβMetastableActive
Form CγUnstable-
Amorphous-Unstable-

A variety of analytical methods are employed to identify, differentiate, and quantify the polymorphic forms of this compound. Each technique provides specific information about the solid-state structure and thermal properties of the material.

The primary techniques used for characterization include:

X-Ray Powder Diffraction (XRPD): This is a powerful technique for unequivocally identifying the specific crystalline form of a substance. indexcopernicus.com It provides a unique diffraction pattern for each polymorph based on its crystal lattice structure.

Differential Scanning Calorimetry (DSC): DSC is used to measure the thermal properties of the polymorphs, such as melting points and heats of fusion. unibo.it These thermal events are distinct for each polymorphic form. For instance, Forms A and B have been reported to have melting points around 90.3-92°C and 86.7°C, respectively. researchgate.net

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy techniques like Fourier Transform Infrared Spectroscopy (FT-IR), Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFT), and Raman spectroscopy can differentiate polymorphs based on their unique molecular vibrational modes, which are influenced by the different crystal lattice arrangements. unibo.it

Hot-Stage Microscopy: This technique allows for the direct observation of thermal transitions, such as melting and interconversion between polymorphs, as a function of temperature. indexcopernicus.com

Impact of Polymorphism on Biopharmaceutical Performance

The existence of different polymorphic forms has profound implications for the clinical performance of this compound, primarily due to variations in their physical properties which affect drug absorption.

The rate at which a drug dissolves is often the rate-limiting step for the absorption of poorly water-soluble drugs like this compound. The different polymorphs of this compound exhibit significant variability in their dissolution rates.

Research has consistently shown that the metastable Form B dissolves faster than the stable Form A. nih.gov The unstable Form C is reported to be the most soluble polymorph. researchgate.net This difference in dissolution is a direct consequence of the different lattice energies of the polymorphs; the less stable forms require less energy to break the crystal lattice, leading to faster dissolution.

Dissolution Characteristics of this compound Polymorphs
Polymorphic FormRelative Dissolution RateRelative Solubility
Form ASlowLow
Form BFastHigh
Form CFastestHighest

This compound is a prodrug, meaning it must be chemically converted in the body to its active form, chloramphenicol. chemicalbook.com This conversion occurs through hydrolysis of the ester linkage, a reaction catalyzed by intestinal esterases. nih.gov

The rate of this enzymatic hydrolysis is directly linked to the concentration of the dissolved drug. Since the polymorphic forms have different dissolution rates and solubilities, their rates of hydrolysis also differ. The higher solubility and faster dissolution of Form B lead to a higher concentration of the drug in solution in the gastrointestinal tract, which in turn results in a faster rate of hydrolysis to the active chloramphenicol compared to Form A. nih.gov This solubility difference is likely the primary reason for the observed differences in oral absorption and bioavailability between the polymorphs. nih.gov

The thermodynamic stability of the polymorphs is inversely related to their bioavailability. Form A is the thermodynamically stable form, meaning it has the lowest free energy. researchgate.net In contrast, the metastable Form B has a higher free energy. researchgate.netacs.org This difference in free energy is a driving force for the higher solubility and faster dissolution of Form B. semanticscholar.org

The polymorphic state has been shown to significantly influence the in vivo absorption and resulting blood levels of chloramphenicol. researchgate.net Studies in humans have demonstrated a direct correlation between the percentage of Form B in an oral dose and the peak serum concentration of chloramphenicol achieved. researchgate.net When formulations containing pure Form A are administered, they result in low serum levels, whereas formulations with the metastable Form B yield much higher serum levels. nih.gov Peak blood serum levels of chloramphenicol have been shown to increase linearly as the percentage of Form B in the formulation increases. researchgate.net

Thermodynamic parameters such as the heats of solution, enthalpy, entropy, and free energy differences between the polymorphs have been calculated to understand the transition relationships and relative stabilities. semanticscholar.org These parameters provide a quantitative basis for the observed differences in biopharmaceutical performance.

Thermodynamic and Biopharmaceutical Properties of Polymorphs A and B
PropertyForm AForm B
Thermodynamic StabilityStable (Low Free Energy)Metastable (High Free Energy)
Resulting Blood LevelsLowHigh
BioavailabilityPoor / InactiveGood / Active

Crystalline Stability and Interconversion Studies

The polymorphic nature of this compound necessitates a thorough understanding of the stability of its different crystalline forms and the dynamics of their interconversion. The compound exists in three primary polymorphic forms—A, B, and C—each exhibiting distinct thermodynamic and kinetic stability profiles. Form A is the most thermodynamically stable, while Forms B and C are metastable. nih.govresearchgate.net Consequently, the metastable forms have a natural tendency to convert to the more stable Form A over time, a process that can be influenced by various environmental and mechanical factors. nih.govresearchgate.net

Research has established a clear transformation pathway where the unstable Form C converts to the metastable Form B, which subsequently transforms into the stable Form A (C → B → A). researchgate.net The stability and interconversion kinetics are critical as they directly impact the biopharmaceutical properties of the drug substance.

Thermodynamic and Kinetic Stability

The relative stability of the this compound polymorphs is a function of their free energy. Form A possesses the lowest free energy, rendering it the most stable state. nih.gov Forms B and C, being metastable, have higher free energy levels, which accounts for their higher solubility but also their inherent propensity to transform into Form A. researchgate.net While this transformation is thermodynamically favored, its rate is governed by kinetic factors.

Kinetic studies have demonstrated that the solid-state thermal interconversion of these polymorphs follows apparent zero-order kinetics. researchgate.nettandfonline.com The rate of these transformations is significantly dependent on temperature, with higher temperatures accelerating the conversion to the more stable form. tandfonline.com For instance, the transformation from Form C to Form B is notably faster than the subsequent transformation of Form B to Form A. tandfonline.comresearchgate.net This indicates a higher energy barrier for the B to A conversion. Thermodynamic parameters, such as activation energy, have been calculated and show significant differences between the various transformation steps. tandfonline.comtandfonline.com

Factors Influencing Interconversion

Several external factors can induce or accelerate the interconversion between the polymorphic forms of this compound.

Thermal Stress: Temperature is a primary driver of solid-state interconversion. Heating metastable forms provides the necessary energy to overcome the kinetic barrier for transformation to the stable form. tandfonline.com For example, when heated at 82°C, Form B completely converts to Form A after 1600 minutes. researchgate.netresearchgate.net Studies have systematically evaluated the effect of temperature, showing that samples of Form C kept at 50°C and 75°C both converted to Form B, but only the sample at the higher temperature transformed into Form A within the experimental timeframe. researchgate.nettandfonline.com

Mechanical Stress: Physical stress, such as grinding, can also induce polymorphic transformations. researchgate.net The energy imparted during milling can facilitate the rearrangement of the crystal lattice. Prolonged grinding of the most soluble polymorph, Form C, has been shown to cause its transformation to Form A via the intermediate Form B. researchgate.netresearchgate.net Research indicates that grinding Form C for 20 minutes can convert it entirely to Form B, while continued grinding for 160 minutes results in a product containing approximately 80% Form A. researchgate.net Similarly, milling the metastable Form B can lead to its transformation into the stable Form A in under three hours. nih.gov

Seeding: The presence of seed crystals of a more stable polymorph can significantly accelerate the transformation process. In grinding studies, the presence of just 1% of Form A as seed crystals reduced the time required to convert Form B to Form A from over 150 minutes to just 40 minutes. nih.gov Seeding with Form A also accelerated the entire C → B → A pathway, completing both transformations within a grinding time of only 30 minutes. nih.gov

Solvent-Mediated Transformation: Interconversion can also occur in solution or suspension. nih.gov When a metastable form is suspended in a solvent in which it has low solubility, it can dissolve and then recrystallize as the more stable, less soluble form. acs.orgacs.org This process is driven by the solubility difference between the polymorphs.

Research Findings on Stability and Interconversion

Detailed kinetic studies have provided quantitative data on the rates of thermal interconversion. The findings underscore the importance of controlled temperature during the storage and handling of the metastable forms to preserve their desired properties. tandfonline.com

Table 1: Summary of this compound Polymorph Stability

PolymorphStability ClassificationKey Characteristics
Form AThermodynamically StableLowest solubility; represents the final state in the transformation pathway. nih.gov
Form BMetastableHigher solubility than Form A; therapeutically active form. Tends to convert to Form A. nih.govresearchgate.net
Form CUnstableMost soluble form; rapidly converts to Form B upon heating or grinding. researchgate.netresearchgate.net

Table 2: Kinetic Data for Thermal Interconversion of this compound Polymorphs

Transformation PathwayTemperatureObservations and Transformation Time
Form C → Form B50°C - 75°CThis transformation is the most rapid. tandfonline.com Samples at both temperatures changed to Form B. tandfonline.com
Form B → Form A75°CTransformation to Form A was observed at this temperature. tandfonline.com
82°CComplete transformation to Form A occurs after 1600 minutes. researchgate.netresearchgate.net

Formulation Science and Advanced Drug Delivery System Research

Oral Formulation Design and Performance Studies

The development of effective and patient-centric oral dosage forms of chloramphenicol (B1208) palmitate has been a subject of significant research. Studies have focused on enhancing the palatability of liquid suspensions, a critical factor in pediatric populations, and on understanding the complex dissolution behavior of solid forms, which is crucial for ensuring consistent bioavailability.

Chloramphenicol has a notably bitter taste, which can be a significant barrier to treatment adherence, particularly in children. Chloramphenicol palmitate was developed as a prodrug to mitigate this issue, as the ester form is tasteless. patsnap.comresearchgate.net However, research indicates that bitterness can re-emerge in aqueous suspensions if the this compound is partially solubilized, a process often facilitated by surfactants used in the formulation. google.com

To address this, formulation research has focused on creating stable, "bitterless" suspensions by controlling the physical properties of the this compound particles. One patented method describes a process to produce an aqueous suspension of the bioactive alpha-type crystalline form with no bitter taste. google.com The key findings from this research include:

Manufacturing Process: The process involves melting the this compound, dispersing it in a hot aqueous solution containing polymers like polyvinyl alcohol or polyoxyethylene sorbitan (B8754009) monooleate, and then homogenizing the mixture under high pressure. google.com

Particle Size and Form: This process is followed by specific quenching and warming steps to generate extremely fine (less than 0.1 micron) and uniform alpha-type crystals. google.com This specific polymorphic form and small particle size are crucial for maintaining high bioactivity without introducing bitterness. google.com

Excipient Use: The resulting suspension of microcrystals is then combined with a flavored syrup base containing excipients such as sucrose, D-sorbitol, and sodium carboxymethylcellulose to create a palatable final product. google.com

The rate and extent to which a drug dissolves from a solid dosage form are critical determinants of its absorption and bioavailability. Research on various marketed solid oral dosage forms of this compound in Brazil, including film-coated tablets, sugar-coated tablets, and capsules, has revealed significant differences in their dissolution profiles. patsnap.comimpactfactor.org

These studies utilized the standard USP dissolution apparatus (Apparatus 1, baskets) under specified conditions to compare the formulations. researchgate.net

Table 1: USP Dissolution Test Conditions for this compound Solid Dosage Forms

ParameterCondition
Apparatus 1 (Basket)
Stirring Rate 100 rpm
Medium 0.01 N HCl
Volume 900 mL
Detection UV Spectrophotometry (278 nm)

Data sourced from Ferraz, H. G., et al. (2004). researchgate.net

The key finding was a notable variation in drug release among different products. For instance, after 60 minutes, the percentage of dissolved this compound ranged widely across the tested formulations. patsnap.com This variability was primarily attributed to the existence of different solid-state forms of the compound. patsnap.comimpactfactor.org

This compound can exist in multiple polymorphic forms, most notably the stable but biologically inactive Form A (β-form) and the metastable but bioactive Form B (α-form), as well as an amorphous form. patsnap.com The metastable Form B dissolves more rapidly and has higher solubility than the stable Form A. researchgate.net Studies demonstrated that the absorption of Form B is significantly higher than that of Form A in humans. patsnap.com The differences observed in the dissolution profiles of the marketed products strongly suggest that the formulations contained varying proportions of these polymorphs. patsnap.comimpactfactor.org

The dissolution of this compound is not only governed by its intrinsic properties but is also heavily influenced by the excipients used in the formulation and the manufacturing processes employed. patsnap.comijnrd.org The choice of excipients can affect the wettability of the drug particles, the disintegration of the dosage form, and the local pH environment, all of which can modulate the dissolution rate. nih.gov

However, the most critical factor identified in research is the control of polymorphism during manufacturing. patsnap.com The transition from the metastable Form B to the stable Form A is an irreversible process that can occur during manufacturing or storage, significantly reducing the drug's dissolution rate and bioavailability. patsnap.com

Manufacturing Impact: The conditions used during manufacturing—such as the choice of solvents, temperature, and drying rates—can dictate which polymorphic form crystallizes. The presence of different polymorphs or an amorphous state in the final product is a direct consequence of the manufacturing process. patsnap.comimpactfactor.org

Formulation Differences: A study comparing eight different commercial products (tablets and capsules) found significant differences in their dissolution efficiency. patsnap.com Since each product contains a unique blend of excipients and is produced by a different manufacturing process, these variations highlight the combined influence of these factors. The presence of the less soluble Form A polymorph in some preparations was identified as a likely cause for their poor dissolution performance. patsnap.com

Therefore, ensuring batch-to-batch quality and therapeutic equivalence requires strict control over manufacturing processes to consistently produce the more soluble, bioactive polymorphic form of this compound. patsnap.com

Novel Drug Delivery Systems Research

To improve therapeutic efficacy and enable targeted drug action, research has explored advanced drug delivery systems for this compound. These efforts have focused on creating microparticle-based systems for sustained release and for specific delivery to sites like the lungs.

Sustained-release formulations are designed to maintain a therapeutic drug concentration over an extended period, which can improve patient compliance and treatment outcomes. Research has been conducted to develop sustained-release microparticles containing this compound, particularly for potential application in treating chronic lung infections. google.com

One study focused on designing inhalable, sustained-release microparticles using the biodegradable polymer poly(lactic-co-glycolic acid) (PLGA). google.compharmaexcipients.com The this compound prodrug was encapsulated within PLGA-based nanoparticles, which were then formulated into microparticles. google.com

Key findings from the evaluation of these microparticles include:

Drug Loading: The microparticle formulations achieved satisfactory drug loading, ranging from 14% to 34% (m/m). google.comresearchgate.net

Release Profile: In vitro release studies demonstrated that a sustained-release profile was successfully achieved. The formulations showed an almost complete release of the drug over a period of 14 days. google.compharmaexcipients.com

This research confirms the feasibility of designing PLGA-based microparticles to provide prolonged release of chloramphenicol, offering a potential strategy for reducing dosing frequency. google.com

For targeted therapies, such as treating pulmonary infections, advanced "nano-embedded microparticles" (also known as nano-in-microparticles) have been developed. google.com This system is designed to overcome the limitations of delivering nanoparticles to the deep lung; while nanoparticles are ideal for cellular uptake, they are often exhaled due to their small size. researchgate.net By embedding drug-loaded nanoparticles within a larger microparticle carrier, the system gains the aerodynamic properties necessary for deep lung deposition. gerpac.eu

A study detailed the design of such a system for this compound, intended for aerosol delivery. google.com The development process involved two main stages:

Nanoparticle Formation: this compound was formulated into nanoparticles using an emulsion-solvent evaporation method. This was done either by creating pure prodrug nanoparticles or by encapsulating the prodrug in PLGA-based nanoparticles. google.compharmaexcipients.com

Microparticle Production: The nanoparticle suspensions were then spray-dried with excipients—lactose (B1674315) as a bulking agent and L-leucine as a dispersion enhancer—to produce the final dry powder microparticles. google.com

The resulting nano-embedded microparticles were spherical and shriveled in appearance, with aerodynamic properties suitable for inhalation and deep lung delivery. google.comresearchgate.net

Table 2: Properties of this compound Nano-Embedded Microparticles for Lung Delivery

PropertyFindingSource
Morphology Spherical and shriveled, no crystal-like structures google.comresearchgate.net
Drug Loading 14% to 34% (m/m) google.comresearchgate.net
Aerodynamic Diameter Mass Median Aerodynamic Diameter (MMAD) close to 3 µm google.comresearchgate.net
In Vitro Release Almost complete release over 14 days google.compharmaexcipients.com

These findings demonstrate the successful design of a sophisticated drug delivery system capable of providing sustained, targeted delivery of this compound to the lungs. google.com

Poly(lactic-co-glycolic acid) (PLGA) Based Nanoparticle Research

Poly(lactic-co-glycolic acid) (PLGA) is a highly regarded copolymer in pharmaceutical research, prized for its biocompatibility and biodegradable properties. nih.govresearchgate.net It has received approval from the U.S. Food and Drug Administration (FDA) and is extensively studied for creating delivery systems for a variety of therapeutic agents. nih.govresearchgate.net PLGA-based nanoparticles are particularly noted for their ability to provide controlled and sustained release of encapsulated drugs, enhance the bioavailability of the therapeutic agent, and protect it from premature degradation within biological systems. nih.govresearchgate.net

Research into advanced drug delivery has explored the use of PLGA for the nanoencapsulation of antibiotics like chloramphenicol to improve their therapeutic potential. In one such study, chloramphenicol-loaded poly(ethylene glycol)-b-poly(lactic-co-glycolic acid) (PEG-PLGA) nanoparticles were synthesized and evaluated. researchgate.net The encapsulation of chloramphenicol within a PEG-PLGA matrix is intended to leverage the advantages of this polymer system for improved drug delivery. researchgate.net

Key findings from this research demonstrated successful nanoparticle formulation with a significant drug encapsulation efficiency. researchgate.net The resulting nanoparticles exhibited a size range suitable for potential biomedical applications and, crucially, showed a sustained-release profile of the encapsulated chloramphenicol over an extended period. researchgate.net This prolonged release is a primary objective of using PLGA-based carriers. researchgate.net The study concluded that the nanoformulation showed better antibacterial activity against several tested human pathogens when compared to the free form of the antibiotic, suggesting that the antimicrobial potential of chloramphenicol can be improved by PEG-PLGA nanoencapsulation. researchgate.net

Table 1: Characteristics of Chloramphenicol-Loaded PEG-PLGA Nanoparticles

ParameterFindingReference
Polymer UsedPoly(ethylene glycol)-b-poly(lactic-co-glycolic acid) (PEG-PLGA) researchgate.net
Drug Encapsulation Efficiency56% researchgate.net
Particle Diameter160 nm to 210 nm researchgate.net
Particle MorphologySpherical shape with a smooth surface researchgate.net
In Vitro Drug ReleaseSustained release observed for 196 hours researchgate.net

Stability Studies in Pharmaceutical Formulations

The stability of this compound in a pharmaceutical formulation is a critical attribute that influences its efficacy and shelf-life. google.com Stability is considered in terms of both its physical and chemical properties over time. google.com Physical stability relates to changes like phase separation or crystal growth, while chemical stability concerns the degradation of the active pharmaceutical ingredient. google.com

A significant factor in the stability of this compound formulations is polymorphism. The compound is known to exist in multiple crystalline forms, or polymorphs. nih.govunibo.it Research has identified a stable form A, which is biologically inactive, and a metastable form B, which is the active modification. unibo.it The transformation from the metastable active form to the stable inactive form can occur in formulations, making the control of polymorphism a crucial aspect of stability studies. nih.gov The United States Pharmacopeia (USP) monograph for this compound Oral Suspension sets a limit on the presence of the polymorph A form to ensure the product's therapeutic activity. pharmacopeia.cn

The chemical stability of this compound, an ester prodrug, is primarily dictated by its susceptibility to hydrolysis. patsnap.comresearchgate.net In the gastrointestinal tract, the ester is hydrolyzed by enzymes to release the active chloramphenicol. patsnap.com However, this hydrolysis can also occur within the formulation itself, representing a degradation pathway. The rate of this hydrolysis is significantly influenced by both pH and temperature. drugbank.com Studies have shown that hydrolysis rates increase considerably at pH levels below 5 and above 8. drugbank.com Consequently, maintaining an optimal pH is essential for the stability of liquid formulations. The USP monograph for the oral suspension specifies a pH range of 4.5 to 7.0. pharmacopeia.cn

Accelerated stability studies are often conducted to predict the shelf-life of a formulation. These studies involve storing the product at elevated temperatures to increase the rate of chemical degradation and physical changes. nih.gov For instance, studies have evaluated chloramphenicol formulations at temperatures such as 37°C, 45°C, 50°C, and 55°C. nih.govresearchgate.net In one formulation study, a chloramphenicol solution maintained at 25°C retained at least 85% of its initial activity for approximately 500 days. google.com After two years at this temperature, a slight precipitate was noted, indicating physical instability over a prolonged period. google.com The same formulation stored at 4°C showed no precipitate after two years, highlighting the impact of temperature on physical stability. google.com

Table 2: Summary of Stability Data for Chloramphenicol and its Palmitate Ester Formulations

Factor/ConditionObservation/FindingReference
PolymorphismExists in an inactive stable form (A) and an active metastable form (B). Transformation is a stability concern. nih.govunibo.it
Chemical DegradationPrimarily occurs via hydrolysis of the ester linkage. patsnap.comresearchgate.net
pH InfluenceHydrolysis rates increase significantly at pH < 5 and pH > 8. The optimal range for oral suspension is 4.5 - 7.0. pharmacopeia.cndrugbank.com
Temperature Influence (Long-term)At 25°C, a formulation retained ≥85% activity for ~500 days; slight precipitation after 2 years. google.com
At 4°C, the same formulation showed no precipitation after 2 years. google.com
Accelerated Stability TestingFormulations are tested at elevated temperatures (e.g., 37°C, 45°C, 55°C) to predict shelf-life. nih.gov

Analytical Method Development and Validation for Chloramphenicol Palmitate Research

Spectrophotometric Methods

Spectrophotometry represents a cornerstone in the analytical toolkit for chloramphenicol (B1208) palmitate, offering straightforward and accessible methods for quantification and dissolution testing. These techniques are predicated on the principle that the molecule absorbs light in the ultraviolet (UV) spectrum, allowing for its concentration to be determined based on the intensity of this absorption.

UV-Visible Spectrophotometry for Quantification (e.g., 278 nm)

UV-Visible spectrophotometry is a widely applied technique for the quantification of chloramphenicol and its esters. Chloramphenicol palmitate, after appropriate sample preparation, exhibits a characteristic maximum absorbance (λmax) in the UV region, typically around 278 nm. pharmacopeia.cnscielo.br This property forms the basis of a simple, rapid, and cost-effective quantitative assay.

The methodology generally involves dissolving a precisely weighed sample in a suitable solvent, such as methanol (B129727) or a mixture of methanol and water, to achieve a solution of a known concentration. eijppr.comsarpublication.com The absorbance of this solution is then measured at the predetermined λmax using a UV-Visible spectrophotometer. sarpublication.com The concentration of this compound in the sample is calculated using Beer's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. A standard solution of known concentration is often used to create a calibration curve for accurate quantification. jmpas.com

For instance, one method specifies determining the absorbance of a clear aqueous solution at the wavelength of maximum absorbance at about 278 nm. pharmacopeia.cn Another study developed a UV spectrophotometric method for determining chloramphenicol in pharmaceutical and environmental samples, identifying a maximum absorbance at 281 nm in a methanol-water solvent. sarpublication.com This method demonstrated linearity over a concentration range of 0.05 - 0.6 mg/ml. sarpublication.com

Table 1: Parameters for UV-Visible Spectrophotometric Quantification of Chloramphenicol

ParameterValueReference
Wavelength (λmax)~278 nm pharmacopeia.cn
Wavelength (λmax)281 nm sarpublication.com
SolventMethanol:H2O sarpublication.com
Linearity Range0.05 - 0.6 mg/ml sarpublication.com
Molar Absorptivity6.6×10^5 L. mol-1. cm-1 sarpublication.com

Application in Dissolution Studies

Dissolution testing is a critical in vitro parameter for assessing the performance of solid oral dosage forms, as it relates to the bioavailability of the drug. UV-Visible spectrophotometry is a key analytical tool in these studies for this compound formulations. The method allows for the monitoring of the rate and extent to which the drug dissolves from a tablet or suspension into a dissolution medium over time.

In a typical dissolution study, the pharmaceutical form is placed in a dissolution apparatus containing a specified medium, often under conditions that simulate the gastrointestinal tract. scielo.br At predetermined time intervals, aliquots of the dissolution medium are withdrawn and analyzed spectrophotometrically to determine the concentration of dissolved this compound. scielo.br The analysis is frequently performed at the λmax of 278 nm. scielo.br This process generates a dissolution profile, which is a plot of the percentage of drug dissolved against time.

Research has shown that different polymorphic forms of this compound exhibit different dissolution behaviors, which can significantly impact the drug's absorption. scielo.br For example, the metastable form B has been shown to have a higher dissolution rate and solubility compared to the stable form A. researchgate.net Spectrophotometric analysis at 278 nm is crucial for characterizing these differences and ensuring the quality and therapeutic efficacy of the final product. scielo.br

Chromatographic Techniques

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), provide superior specificity and sensitivity for the analysis of this compound. These techniques are indispensable for method development, quality control, and the detection of trace-level residues in complex samples.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a robust and versatile technique for the separation, identification, and quantification of this compound in various preparations. Method development typically involves optimizing several parameters to achieve a reliable and accurate assay.

A common approach utilizes a reversed-phase C18 column. pharmacopeia.cningentaconnect.comnih.govdocumentsdelivered.com The mobile phase, a critical component, is often a mixture of an organic solvent like methanol or acetonitrile (B52724) and an aqueous buffer, sometimes with the addition of an acid such as glacial acetic acid to improve peak shape. pharmacopeia.cnresearchgate.net For example, one validated method for chloramphenicol in milk samples used an isocratic mobile phase composed of a phosphate (B84403) buffer (pH 6.8) and acetonitrile (20:80) at a flow rate of 1 mL/minute. researchgate.net Another method for this compound specifies a mobile phase of methanol, water, and glacial acetic acid (172:27:1). pharmacopeia.cn

Detection is typically achieved by monitoring the UV absorbance at a wavelength where the analyte absorbs strongly, such as 270 nm or 280 nm. pharmacopeia.cnnih.gov The method's performance is validated for parameters including linearity, accuracy, precision, and specificity. A developed HPLC method for this compound in a liposome (B1194612) formulation demonstrated good linearity in the range of 0.56-1.04 μg·mL-1 with an average recovery of 100.9%. ingentaconnect.com

Table 2: Example HPLC Method Parameters for this compound Analysis

ParameterConditionReference
ColumnC18 (250 mm × 4.6 mm, 5 μm) ingentaconnect.com
Mobile PhaseMethanol ingentaconnect.com
Flow Rate1.0 mL/min ingentaconnect.com
Detection (UV)280 nm pharmacopeia.cn
Linearity Range0.56-1.04 μg·mL-1 ingentaconnect.com
Average Recovery100.9% ingentaconnect.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Residue Analysis

LC-MS/MS has become the gold standard for the confirmatory analysis of chloramphenicol residues in food products due to its exceptional sensitivity and selectivity. sciex.comnih.govcurresweb.com This technique couples the separation power of liquid chromatography with the mass-analyzing capabilities of tandem mass spectrometry, allowing for the detection of the parent compound (precursor ion) and its specific fragmentation products (product ions). curresweb.comfda.gov

In a typical LC-MS/MS analysis, chloramphenicol is ionized, often using an electrospray ionization (ESI) source in negative mode. curresweb.com The precursor ion for chloramphenicol is m/z 321. curresweb.comfda.gov This ion is then fragmented in the collision cell of the mass spectrometer to produce characteristic product ions, such as m/z 152, 176, 194, and 257. fda.govfda.gov Monitoring these specific transitions (precursor ion → product ion) provides a high degree of confidence in the identification and quantification of the analyte, even at very low concentrations. curresweb.com The method's sensitivity is crucial, as regulatory bodies in many regions have a zero-tolerance policy for chloramphenicol residues in food-producing animals. sciex.com

Application in Complex Sample Matrices (e.g., Poultry Meal)

The analysis of this compound residues in complex matrices like poultry meal, meat, and milk presents significant analytical challenges due to the presence of interfering substances such as fats, proteins, and other compounds. nih.govcurresweb.comsciencepublishinggroup.com LC-MS/MS is particularly well-suited for these applications because its high selectivity minimizes the impact of matrix effects. sciex.com

Effective sample preparation is critical for successful analysis. This often involves an extraction step, using solvents like ethyl acetate (B1210297) or acetonitrile, followed by a clean-up procedure to remove interfering components. sciex.comsciencepublishinggroup.comnih.gov Techniques such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) have been adapted for the extraction of chloramphenicol from food samples. nih.govfrontiersin.org

A study on the quantification of chloramphenicol residues in poultry meal developed and validated an LC-MS/MS method that demonstrated excellent linearity (R² > 0.999) and recovery percentages between 94% and 100%. sciencepublishinggroup.com The decision limit (CCα) and detection capability (CCβ) were determined to be 0.29 µg/kg and 0.32 µg/kg, respectively. sciencepublishinggroup.com Another study analyzing poultry meat and beef samples achieved a limit of detection of 0.16 ng/g and a limit of quantification of 0.50 ng/g. nih.gov These sensitive methods enable the monitoring and enforcement of regulations concerning chloramphenicol residues in the food supply chain. sciex.comnih.gov

Table 3: LC-MS/MS Performance in Poultry Meal Analysis

ParameterValueReference
Linearity (R²)> 0.999 sciencepublishinggroup.com
Recovery94% - 100% sciencepublishinggroup.com
Decision Limit (CCα)0.29 µg/kg sciencepublishinggroup.com
Detection Capability (CCβ)0.32 µg/kg sciencepublishinggroup.com
Limit of Detection (LOD)0.16 ng/g nih.gov
Limit of Quantification (LOQ)0.50 ng/g nih.gov

Method Validation Principles and Practices

The validation of analytical methods is a critical process in pharmaceutical research to ensure that a chosen method is suitable for its intended purpose. For this compound, this involves a series of experimental evaluations to demonstrate that the analytical procedure is reliable, reproducible, and accurate for the quantification of the analyte. The principles and practices of method validation are defined by international guidelines, which typically include the assessment of specificity, linearity, accuracy (as recovery), precision, and the limits of detection and quantification.

Evaluation of Recovery and Precision

Recovery , an indicator of a method's accuracy, is the measure of the closeness of the experimental value to the true value. It is determined by assaying a sample of known concentration and comparing the measured value to the theoretical concentration. researchgate.net The accuracy is often expressed as the percentage of analyte recovered by the assay. researchgate.net For this compound, recovery studies are typically performed by spiking a blank matrix with a known amount of the standard and analyzing the sample. High recovery percentages indicate an accurate method. Studies have reported recovery values ranging from 94% to 111% for various analytical methods, which falls within acceptable limits for trace analysis. ajcbeng.orgnih.govjapsonline.comresearchgate.net A spectrophotometric method for this compound specifically showed an average recovery of 99.90%. oup.com

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. dcu.ie It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov Low RSD values indicate a high degree of precision. For example, a validated HPLC method for chloramphenicol demonstrated intraday and inter-day precision with RSD values of ≤1.9%. japsonline.com Another spectrophotometric method reported a very low RSD of 0.0185%. eijppr.com

Table 2: Recovery and Precision of Analytical Methods for Chloramphenicol

Analytical Method Recovery (%) Precision (% RSD) Reference
Spectrophotometry 99.90 ± 0.880 (Std. Dev.) oup.com
Spectrophotometry 99.73 0.0185 eijppr.com
HPLC 98 - 102 < 2 nih.gov
HPLC 99.27 - 100.14 0.55 - 1.12 researchgate.net
LC-MS/MS 99 - 111 0.48 - 12.48 nih.gov
LC-MS/MS 94 - 100 < 11 ajcbeng.org

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of precision and accuracy. wjarr.com The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. wjarr.com These parameters are crucial for the analysis of trace amounts of substances.

The determination of LOD and LOQ is often based on the standard deviation of the response and the slope of the calibration curve. Various analytical methods have been developed with low LOD and LOQ values for chloramphenicol, enabling its detection at very low concentrations. For instance, a UV-Vis spectrophotometric method determined the LOD to be 0.0498 μg/mL and the LOQ to be 0.1660 μg/mL. wjarr.com More sensitive techniques like LC-MS/MS can achieve even lower limits, with one study reporting an LOD of 0.16 ng/g and an LOQ of 0.50 ng/g in meat samples. nih.gov An Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for determining chloramphenicol in liver tissue achieved an LOD of less than 0.02 µg/kg. nih.gov

Table 3: Limits of Detection (LOD) and Quantification (LOQ) for Chloramphenicol

Analytical Method Limit of Detection (LOD) Limit of Quantification (LOQ) Reference
Spectrophotometry 9.7087 × 10⁻³ µg/mL 0.03236 µg/mL eijppr.com
Spectrophotometry 0.0498 µg/mL 0.1660 µg/mL wjarr.com
LC-MS/MS 0.16 ng/g 0.50 ng/g nih.gov
UPLC-MS/MS Not Specified 0.15 µg/kg orientjchem.org

Antimicrobial Resistance Mechanisms Research Associated with Chloramphenicol and Its Prodrug

Enzymatic Inactivation Mechanisms

The most prevalent mechanism of resistance to chloramphenicol (B1208) is its enzymatic inactivation by a family of enzymes known as Chloramphenicol Acetyltransferases (CATs). oup.com These enzymes modify the chloramphenicol molecule, rendering it unable to bind to its ribosomal target. wikipedia.orgdrugbank.com

Chloramphenicol Acetyltransferases (CATs) are bacterial enzymes that detoxify chloramphenicol by catalyzing the transfer of an acetyl group from acetyl-Coenzyme A (acetyl-CoA) to the C3 hydroxyl group of chloramphenicol. wikipedia.orgdrugbank.comnih.gov This acetylation prevents the antibiotic from binding to the 50S ribosomal subunit, thereby inhibiting protein synthesis. wikipedia.orggosset.ai The resulting product, 3-acetoxy chloramphenicol, is inactive. drugbank.com A subsequent, non-enzymatic migration of the acetyl group to the C1 hydroxyl group can occur, allowing for a second acetylation at the C3 position, resulting in di-acetylated chloramphenicol, which is also inactive. nih.govnih.gov

The catalytic mechanism of CATs is well-studied, with a critical histidine residue (His195 in CATIII) playing a central role as a general base catalyst. wikipedia.orgebi.ac.uk This residue abstracts a proton from the 3-hydroxyl group of chloramphenicol, facilitating the nucleophilic attack on the acetyl-CoA. ebi.ac.uk The crystal structure of CAT reveals that it is a trimer of identical subunits, with the active site located at the boundary between adjacent subunits. wikipedia.org

Table 1: Key Features of Chloramphenicol Acetyltransferases (CATs)

Feature Description
Enzyme Function Catalyzes the acetylation of chloramphenicol. wikipedia.orggosset.ai
Substrates Chloramphenicol and Acetyl-CoA. wikipedia.org
Product 3-O-acetyl-chloramphenicol (inactive antibiotic). ebi.ac.uk
Mechanism Covalent attachment of an acetyl group to the C3 hydroxyl. wikipedia.orgdrugbank.com
Catalytic Residue A highly reactive histidine residue acts as a general base. wikipedia.orgebi.ac.uk
Structure Trimer of identical subunits. wikipedia.org
Effect Prevents chloramphenicol from binding to the bacterial ribosome. wikipedia.orgdrugbank.com

The genes encoding CAT enzymes, known as cat genes, exhibit considerable diversity and are found in a wide range of Gram-positive and Gram-negative bacteria. drugbank.commcmaster.ca These genes are often located on mobile genetic elements such as plasmids and transposons, which facilitates their horizontal transfer between different bacterial species and contributes to the rapid spread of chloramphenicol resistance. nih.govasm.org

CAT enzymes are classified into different types based on their primary structures, with Type A, Type B, and Type C being the major classes. nih.govresearchgate.net While all catalyze the acetylation of chloramphenicol, they may differ in their substrate specificity and kinetic properties. nih.gov For example, Type A CATs have been associated with resistance to both chloramphenicol and fusidic acid, whereas Type B CATs are sometimes referred to as xenobiotic acetyltransferases due to a broader substrate range. nih.govnih.gov The synthesis of CAT can be constitutive in some bacteria, like Escherichia coli harboring certain plasmids, or inducible in others, such as staphylococci, where production is triggered by the presence of chloramphenicol. drugbank.com

Table 2: Types of Chloramphenicol Acetyltransferases (CATs)

CAT Type Key Characteristics Representative Organisms
Type A Often associated with resistance to chloramphenicol and fusidic acid. nih.govnih.gov Escherichia coli researchgate.net
Type B Also known as xenobiotic acetyltransferases; structurally similar to streptogramin acetyltransferases. nih.gov Pseudomonas aeruginosa researchgate.net, Vibrio cholerae nih.gov
Type C More recently identified; role in antibiotic resistance is an active area of research. nih.gov Aliivibrio fischeri researchgate.net, Vibrio parahaemolyticus nih.gov

Efflux Pump Systems Studies

Another significant mechanism of chloramphenicol resistance involves the active transport of the antibiotic out of the bacterial cell by efflux pumps. nih.govnih.gov These membrane-bound protein complexes function to reduce the intracellular concentration of chloramphenicol to sub-inhibitory levels. nih.govnih.gov Overexpression of genes encoding these pumps is often correlated with multidrug resistance (MDR), as many of these pumps can recognize and extrude a wide variety of structurally unrelated compounds. nih.govoup.com

Several major families of efflux pumps are implicated in chloramphenicol resistance, including the Major Facilitator Superfamily (MFS) and the Resistance-Nodulation-Division (RND) family. nih.govplos.org For instance, in Streptomyces coelicolor, two distinct MFS efflux pumps, CmlR1 and CmlR2, have been shown to mediate resistance to chloramphenicol. nih.gov In Enterobacter aerogenes, overexpression of the AcrAB-TolC efflux system, a member of the RND family, is linked to chloramphenicol resistance. nih.gov The expression of these efflux pumps can be induced by the presence of antibiotics, leading to an adaptive resistance phenotype. plos.org

Target Site Modification Research

Alterations in the molecular target of chloramphenicol, the 50S ribosomal subunit, represent a third major mechanism of resistance. oup.com These modifications, typically resulting from mutations in the genes encoding ribosomal components, prevent or reduce the binding affinity of the antibiotic, thereby allowing protein synthesis to proceed even in its presence. oup.com

Chloramphenicol binds to the peptidyl transferase center of the 50S ribosomal subunit, specifically interacting with the 23S rRNA component. pnas.orgresearchgate.net Mutations in the 23S rRNA gene are a well-documented cause of chloramphenicol resistance. nih.govnih.gov Specific point mutations at various positions within the peptidyl transferase loop of the 23S rRNA have been identified in resistant strains. For example, a guanine-to-adenine transition at position 2057 in Escherichia coli confers resistance to both chloramphenicol and macrolides. nih.gov In the archaeon Halobacterium halobium, a cytosine-to-uracil transition at position 2471 and an adenine-to-cytosine transversion at position 2088 of the 23S rRNA have been linked to increased resistance. nih.govasm.org

In addition to the 23S rRNA, mutations in ribosomal proteins that are part of the 50S subunit can also lead to chloramphenicol resistance. nih.govasm.org Research has identified deletions in the gene encoding the L4 ribosomal protein in clinical isolates of Streptococcus pneumoniae that are resistant to macrolides and chloramphenicol. nih.govasm.org These mutations in L4 are thought to alter the conformation of the antibiotic binding site. asm.org

Table 3: Examples of Ribosomal Mutations Conferring Chloramphenicol Resistance

Ribosomal Component Mutation Organism
23S rRNA G2057A Escherichia coli nih.gov
23S rRNA A2058G Mycobacterium smegmatis oup.com
23S rRNA A2503U Mycobacterium smegmatis oup.com
23S rRNA C2471U Halobacterium halobium nih.govasm.org
Ribosomal Protein L4 6-bp deletion Streptococcus pneumoniae nih.govasm.org

The molecular basis of resistance through target site modifications lies in the disruption of the precise interactions between chloramphenicol and the ribosome. Chloramphenicol binds in the A-site cleft of the 50S subunit and sterically hinders the positioning of the aminoacyl-tRNA, thereby inhibiting peptide bond formation. pnas.orgnih.gov Mutations in the 23S rRNA or ribosomal proteins like L4 can alter the nucleotide or amino acid residues that form the binding pocket for chloramphenicol. pnas.orgasm.org These changes can reduce the binding affinity of the drug through steric hindrance or the loss of key hydrogen bonds, rendering the antibiotic ineffective at inhibiting protein synthesis. pnas.org This mechanism of resistance is particularly significant as it directly modifies the cellular machinery targeted by the antibiotic.

Permeability Barrier Investigations

Reduced permeability of the bacterial outer membrane is a significant mechanism of resistance to chloramphenicol, often working in concert with other resistance determinants like enzymatic inactivation and efflux pumps. Investigations into this phenomenon focus on the structural and functional changes in the bacterial cell envelope that restrict the influx of chloramphenicol, thereby reducing its intracellular concentration at the ribosomal target.

Research in Haemophilus influenzae has identified strains with high-level chloramphenicol resistance that lack the common resistance mechanism of chloramphenicol acetyltransferase (CAT) activity. In these instances, the resistance is attributed to a relative permeability barrier. Comparative studies between resistant transformants and their susceptible parent strains have shown a decreased rate of chloramphenicol uptake in the resistant isolates. This reduced uptake is often linked to specific changes in the outer membrane protein (OMP) profile. For example, the marked reduction or complete loss of a 40-kilodalton OMP has been directly associated with the development of a permeability barrier, leading to chloramphenicol resistance.

In Pseudomonas aeruginosa, a bacterium known for its intrinsic resistance to a wide array of antibiotics, low outer membrane permeability is a primary defense mechanism. This intrinsic resistance is significantly more pronounced than in many other gram-negative bacteria and is not solely reliant on plasmid-mediated resistance genes. Studies examining the uptake of radiolabeled chloramphenicol have demonstrated that even susceptible strains of P. aeruginosa actively pump the antibiotic out of the cell. This efflux activity is markedly increased in strains with higher levels of intrinsic resistance, indicating a synergistic relationship between low permeability and active efflux. The combination of a restrictive outer membrane, which slows the influx of chloramphenicol, and potent efflux pumps that expel the drug, creates a formidable barrier to its antibacterial action.

Investigations into permeability barriers often employ a variety of techniques to elucidate the underlying molecular changes. A common approach involves creating isogenic strains, where a resistance determinant from a wild-type resistant strain is transformed into a susceptible laboratory strain. This allows for direct comparison of chloramphenicol uptake and OMP profiles without confounding genetic variations. High-pressure liquid chromatography (HPLC) is frequently used to quantify the intracellular accumulation of chloramphenicol over time in both resistant and susceptible strains. Furthermore, sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a standard method for analyzing and comparing the OMP profiles of these strains, allowing for the identification of missing or altered proteins that may be responsible for the permeability barrier.

Bacterial SpeciesInvestigated MechanismKey Findings
Haemophilus influenzaeDecreased outer membrane permeabilityResistance associated with the loss of a 40-kilodalton outer membrane protein, leading to reduced chloramphenicol uptake.
Pseudomonas aeruginosaLow outer membrane permeability and active effluxIntrinsic resistance is a result of both a highly restrictive outer membrane and the activity of efflux pumps that actively expel chloramphenicol.

Genomic and Phenotypic Susceptibility Research

Molecular Mechanisms of Re-emerging Susceptibility

Recent research has uncovered a fascinating phenomenon of re-emerging susceptibility to chloramphenicol in bacterial populations where its use has been discontinued. This is particularly evident in regions where chloramphenicol was replaced by other antibiotics, such as third-generation cephalosporins, for treating systemic infections. Despite the reduced selection pressure, many bacterial isolates that are phenotypically susceptible to chloramphenicol still harbor chloramphenicol resistance genes, primarily those encoding chloramphenicol acetyltransferases (cat genes).

A pivotal study investigating extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli and Klebsiella pneumoniae in Malawi, where ceftriaxone (B1232239) replaced chloramphenicol for sepsis treatment, provides significant insights into this re-emerging susceptibility. The study found that a substantial proportion of phenotypically chloramphenicol-susceptible isolates carried cat genes. The molecular basis for this discrepancy was found to be the degradation and inactivation of these resistance genes. This degradation prevents the functional expression of the CAT enzyme, thereby restoring susceptibility to chloramphenicol. The primary mechanism driving this gene degradation is the insertion of mobile genetic elements, specifically insertion sequences (IS), into the coding or regulatory regions of the cat genes.

This re-emerging susceptibility is not necessarily due to the complete loss of resistance plasmids or lineages but rather an evolutionary pathway where the fitness cost of maintaining a functional resistance gene in the absence of antibiotic pressure is alleviated by its inactivation. The stability of this restored susceptibility is a key area of investigation, with findings suggesting that the gene degradation events are often stable, making the reintroduction of chloramphenicol a viable therapeutic option in certain clinical scenarios.

Role of Insertion Sequences in Gene Degradation

Insertion sequences (IS) play a crucial role in the molecular decay of chloramphenicol resistance genes, leading to the re-emergence of susceptible phenotypes. These mobile genetic elements can transpose into new locations within the bacterial genome, and in doing so, can disrupt the integrity and function of genes.

The aforementioned study in Malawi identified specific IS elements, such as IS26 and IS5, as the culprits behind the inactivation of cat genes. These IS elements were found to have inserted into the coding sequences of genes like catB3 and the promoter region of catA1. Such insertions can have several consequences that lead to the loss of resistance:

Gene Truncation: Insertion of an IS element within the coding sequence of a cat gene results in a truncated, non-functional protein.

Disruption of Transcription: Insertion into the promoter region of a cat gene can disrupt the binding of RNA polymerase, thereby preventing the transcription of the gene and the subsequent production of the CAT enzyme.

Frameshift Mutations: The insertion of an IS element can cause a shift in the reading frame of the gene, leading to the production of a non-functional protein.

The degradation of resistance genes by IS elements is a stable evolutionary process. Once an IS element has inserted into a gene, it is unlikely to be precisely excised, leading to a permanent loss of function. This mechanism provides a clear molecular explanation for the observed genotype-phenotype discordance, where bacteria carry the genetic blueprint for resistance but are phenotypically susceptible.

Insertion SequenceTarget GeneConsequence of Insertion
IS26catB3Truncation of the gene, leading to a non-functional CAT enzyme.
IS5Promoter of catA1Disruption of gene transcription, preventing the production of the CAT enzyme.

Genotype-Phenotype Discordance in Resistance Studies

Genotype-phenotype discordance in the context of chloramphenicol resistance refers to the discrepancy between the presence of resistance genes in a bacterial genome and the observed susceptibility of the bacterium to the antibiotic in laboratory tests. This phenomenon presents a significant challenge for predicting antibiotic resistance from genomic data alone and has important clinical implications.

Studies have shown that a considerable percentage of bacterial isolates, particularly in regions with changing antibiotic usage patterns, exhibit this discordance. For instance, in the Malawian study, 31% of the 840 E. coli and Klebsiella spp. isolates showed a discordant chloramphenicol susceptibility genotype and phenotype. nih.govlstmed.ac.ukamr-insights.euresearchgate.netnih.gov Of the phenotypically susceptible isolates, a remarkable 43.9% harbored chloramphenicol resistance genes. nih.gov

The primary molecular reason for this discordance is the presence of non-functional resistance genes, as detailed in the previous sections. While the genetic markers for resistance are detected by molecular methods like PCR and whole-genome sequencing, these genes are unable to produce a functional resistance protein due to mutations, insertions, or deletions. Consequently, the bacterium remains susceptible to the antibiotic when tested phenotypically using methods such as disk diffusion or broth microdilution to determine the minimum inhibitory concentration (MIC).

The existence of such discordance underscores the importance of integrating both genotypic and phenotypic testing for a comprehensive understanding of antibiotic resistance. While genomic data can provide valuable information on the presence of resistance determinants, phenotypic testing remains the gold standard for confirming the actual susceptibility of a bacterial isolate and guiding appropriate clinical therapy. The re-emerging susceptibility to chloramphenicol, driven by the degradation of resistance genes, highlights a potential avenue for the revival of older antibiotics in the face of widespread resistance to newer agents.

Advanced Research Directions and Future Perspectives on Chloramphenicol Palmitate

Rational Design of Prodrugs for Enhanced Biopharmaceutical Properties

The development of chloramphenicol (B1208) palmitate stands as a classic example of rational prodrug design aimed at overcoming the undesirable organoleptic properties of the parent drug, chloramphenicol. orientjchem.orgstudylib.net Chloramphenicol possesses a bitter taste, which can lead to poor patient compliance, particularly in pediatric populations. The strategic esterification of chloramphenicol with palmitic acid to form chloramphenicol palmitate effectively masks this bitterness by significantly reducing its aqueous solubility. orientjchem.orgstudylib.net This modification renders the compound virtually tasteless, as it has limited interaction with taste receptors in the mouth. orientjchem.org

The core principle behind this design is the temporary modification of the active drug's physicochemical properties to improve its biopharmaceutical profile. A successful prodrug must be converted to the active parent drug in vivo. nih.gov In the case of this compound, this conversion is achieved through enzymatic hydrolysis. researchgate.netpatsnap.com

The rational design of this compound focused on creating a bioreversible derivative. The ester linkage between chloramphenicol and palmitic acid is susceptible to cleavage by esterases, such as pancreatic lipases, which are abundant in the gastrointestinal tract. researchgate.netpatsnap.com This enzymatic action efficiently releases the active chloramphenicol, allowing it to be absorbed and exert its therapeutic effect. patsnap.com This targeted release mechanism ensures that the tasteless prodrug form is maintained until it reaches the site of enzymatic conversion.

The success of this compound has paved the way for the exploration of other ester prodrugs of chloramphenicol, such as chloramphenicol sodium succinate, which was designed to enhance aqueous solubility for parenteral administration. orientjchem.orgstudylib.net The strategic manipulation of solubility through prodrug design allows for the development of different formulations tailored to specific clinical needs.

Table 1: Comparison of Physicochemical Properties of Chloramphenicol and its Palmitate Prodrug

PropertyChloramphenicolThis compoundRationale for Modification
Taste BitterTastelessTo improve palatability and patient adherence. orientjchem.org
Aqueous Solubility Sparingly solublePractically insolubleTo reduce interaction with taste receptors. studylib.net
Formulation Tablets, capsulesOral suspensionTo facilitate administration, especially in children. studylib.net

Exploration of Novel Delivery Systems and Routes

Beyond the initial goal of taste-masking, research into this compound is now exploring novel delivery systems and administration routes to enhance its therapeutic potential. A significant area of investigation is the development of advanced formulations for targeted and sustained drug release.

One promising approach involves the use of nanoparticle-in-microparticle systems for pulmonary delivery. nih.gov Researchers have successfully designed inhalable dry powders containing this compound. In this system, the prodrug is encapsulated within nanoparticles, which are then embedded in larger microparticles. nih.gov This formulation is designed for aerosol delivery, allowing for direct administration to the lungs. nih.gov The use of lactose (B1674315) as a bulking agent and L-leucine as a dispersing enhancer facilitates the efficient aerosolization of the microparticles. nih.gov

The rationale for this pulmonary delivery system is to achieve sustained release of the antibiotic directly at the site of potential respiratory infections. This approach could offer several advantages over systemic administration, including higher local drug concentrations and reduced systemic side effects. The nanoparticle encapsulation of this compound is intended to provide a controlled and prolonged release profile within the lungs. nih.gov

Further research into novel delivery systems for this compound could include the development of lipid-based formulations, such as solid lipid nanoparticles or nanostructured lipid carriers. These systems could potentially improve the oral bioavailability of the released chloramphenicol by enhancing its absorption. Additionally, the investigation of topical or ocular delivery systems containing this compound could open new avenues for treating localized infections.

Table 2: Components of a Novel Inhalable this compound Formulation

ComponentFunctionReference
This compound Active prodrug nih.gov
PLGA (Poly(lactic-co-glycolic acid)) Nanoparticle matrix for sustained release nih.gov
Lactose Bulking agent for microparticle formation nih.gov
L-leucine Dispersing enhancer for improved aerosolization nih.gov

Mechanistic Insights into Biotransformation and Metabolism

The therapeutic efficacy of this compound is entirely dependent on its biotransformation to the active parent compound, chloramphenicol. patsnap.com This conversion is a critical step in its mechanism of action. Upon oral administration, this compound, being a prodrug, is pharmacologically inactive. patsnap.com

The primary mechanism of its activation is through enzymatic hydrolysis of the ester bond. patsnap.comresearchgate.net This reaction is predominantly catalyzed by esterases, particularly pancreatic lipases, found in the gastrointestinal tract. researchgate.net The hydrolysis cleaves the palmitate moiety, releasing free and active chloramphenicol, which is then absorbed into the bloodstream. patsnap.com

This biotransformation is classified as a Phase I metabolic reaction. researchgate.net Phase I reactions are non-synthetic reactions that introduce or unmask a functional group, in this case, the hydroxyl group of chloramphenicol. researchgate.net The released chloramphenicol then undergoes further metabolism, primarily in the liver, where it is conjugated with glucuronic acid in a Phase II reaction to form an inactive glucuronide conjugate. nih.gov This conjugate is then excreted by the kidneys. nih.gov A smaller portion of the chloramphenicol dose is excreted unchanged in the urine. nih.gov

Understanding the kinetics of this hydrolysis is crucial for predicting the bioavailability of chloramphenicol from its palmitate prodrug. Factors influencing the rate and extent of this biotransformation include the gastrointestinal pH, the presence of food, and the activity of intestinal esterases. Variations in these factors can potentially affect the therapeutic outcome.

Addressing Antimicrobial Resistance through Novel Research Approaches

The emergence of bacterial resistance to chloramphenicol poses a significant challenge to its clinical utility. Bacteria have developed various mechanisms to evade the action of this antibiotic. mdpi.com A primary mechanism of resistance is the enzymatic inactivation of chloramphenicol through acetylation, catalyzed by chloramphenicol acetyltransferases (CATs). asm.org These enzymes modify the drug, preventing it from binding to the bacterial ribosome. asm.org Other resistance mechanisms include decreased outer membrane permeability, the presence of efflux pumps that actively transport the drug out of the bacterial cell, and mutations in the ribosomal target site. nih.gov

Novel research approaches are crucial to combatting this growing resistance. One strategy involves the chemical modification of the chloramphenicol molecule to create derivatives that are less susceptible to bacterial resistance mechanisms. By altering the structure of the drug, it may be possible to circumvent enzymatic inactivation or enhance its binding to the ribosome, even in resistant strains.

Another promising avenue is the exploration of combination therapies. The synergistic use of chloramphenicol with other antimicrobial agents could enhance its efficacy and reduce the likelihood of resistance development. For instance, combining chloramphenicol with an inhibitor of a specific resistance mechanism, such as an efflux pump inhibitor, could restore its activity against resistant bacteria.

Furthermore, the discovery of novel resistance mechanisms, such as the enzymatic oxidation of chloramphenicol by a novel oxidase, CmO, highlights the need for ongoing surveillance and research. asm.org Understanding the molecular basis of these new resistance pathways is essential for the development of effective countermeasures. Research into mutations in ribosomal proteins, such as L4, which can confer resistance to chloramphenicol, also provides valuable insights for the design of new drugs that can overcome these target site alterations. asm.org

Integration of Multi-Omics for Comprehensive Understanding

The integration of multi-omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful tool for gaining a comprehensive understanding of this compound's interaction with biological systems. nih.gov These high-throughput technologies can provide a holistic view of the cellular response to the drug and the mechanisms of its action and resistance.

Multi-omics studies can be employed to decipher the complex biotransformation pathways of chloramphenicol in microbial communities. exlibrisgroup.comresearchgate.net For example, integrated multi-omics and cultivation-dependent approaches have been used to elucidate the comprehensive biotransformation pathway of chloramphenicol in activated sludge. These studies have identified novel biotransformation steps, such as isomerization, and the key metabolic enzymes involved, including a novel glucose-methanol-choline oxidoreductase. nih.govresearchgate.net

In the context of antimicrobial resistance, multi-omics can help to identify the genes and proteins that are differentially expressed in resistant strains compared to susceptible ones. nih.gov This information can reveal novel resistance mechanisms and potential targets for new drugs. For instance, transcriptomic analysis of Pseudomonas putida exposed to chloramphenicol revealed changes in the expression of genes involved in general metabolism, stress response, and efflux pumps, providing a detailed picture of the bacterial defense mechanisms. nih.gov

Furthermore, multi-omics can be utilized to understand the synergistic or antagonistic interactions when chloramphenicol is used in combination with other drugs. nih.govmonash.edu By analyzing the global changes in gene expression, protein levels, and metabolite profiles, researchers can identify the molecular mechanisms underlying the observed drug-drug interactions. nih.govmonash.edu This knowledge is invaluable for the rational design of effective combination therapies to combat multidrug-resistant pathogens.

Q & A

Q. What experimental methods are critical for characterizing polymorphic forms of chloramphenicol palmitate, and how do they influence bioavailability?

Polymorphs (A, B, and amorphous forms) significantly impact bioavailability due to differences in dissolution rates and thermodynamic stability. Key methods include:

  • X-ray diffraction (XRD) to identify crystal structures .
  • Differential scanning calorimetry (DSC) to analyze thermal transitions and free energy differences between polymorphs .
  • Dissolution testing under biorelevant conditions (e.g., simulated intestinal fluids) to correlate polymorph stability with absorption profiles . For example, the amorphous form shows superior absorption compared to stable polymorph A, but polymorph B is the only clinically active form due to its intermediate stability .

Q. How can researchers optimize the synthesis and crystallization of this compound to ensure the dominance of polymorph B?

Methodological steps include:

  • Solvent selection : Ethanol as a crystallization solvent favors polymorph B formation due to its polarity and evaporation rate .
  • Seeding techniques : Introducing polymorph B seed crystals during crystallization to guide nucleation .
  • Process monitoring : Real-time pH and temperature control to prevent unintended polymorphic transitions . Post-synthesis characterization via XRD and infrared spectroscopy (IR) is essential to confirm polymorph identity .

Q. What are the standard protocols for evaluating dissolution profiles of this compound in solid dosage forms?

Dissolution testing should replicate physiological conditions:

  • Use USP Apparatus II (paddle) at 50–75 rpm in simulated intestinal fluid (pH 6.8) at 37°C .
  • Quantify released chloramphenicol via HPLC or UV-spectrophotometry at 278 nm .
  • Compare results against pharmacokinetic data (e.g., in vivo absorption in animal models) to validate biorelevance .

Advanced Research Questions

Q. How can contradictions in polymorphic bioavailability data be resolved, particularly when in vitro and in vivo results conflict?

Contradictions often arise from:

  • Experimental design flaws : Inadequate simulation of gastrointestinal conditions (e.g., lack of lipase enzymes for prodrug activation) .
  • Analytical limitations : Overreliance on bulk characterization (XRD) without surface-sensitive techniques (e.g., atomic force microscopy) to detect localized polymorph mixtures . Solutions include:
  • Integrated studies : Combine in vitro dissolution with in situ intestinal perfusion models to capture enzymatic hydrolysis kinetics .
  • Multivariate analysis : Apply principal component analysis (PCA) to dissolution and absorption data to identify dominant variables .

Q. What strategies address variability in this compound pharmacokinetics across populations (e.g., malnourished children)?

Variability stems from differences in pancreatic lipase activity and intestinal permeability. Methodological approaches include:

  • Population pharmacokinetic modeling : Incorporate covariates like nutritional status and enzyme activity metrics .
  • Dosage form engineering : Develop lipid-based formulations to enhance solubility in low-lipase conditions .
  • Clinical sampling : Frequent plasma sampling paired with enzyme activity assays to correlate exposure with metabolic capacity .

Q. How can researchers design enzymatic hydrolysis studies to mimic in vivo bioactivation of this compound?

Key considerations:

  • Enzyme selection : Use porcine pancreatic lipase (≥500 U/mg) at physiological concentrations (1–2 mg/mL) .
  • Substrate preparation : Disperse this compound in bile salt micelles to simulate intestinal solubilization .
  • Kinetic analysis : Monitor hydrolysis via LC-MS to quantify chloramphenicol release and calculate Michaelis-Menten parameters (Km, Vmax) .

Data Contradiction & Reproducibility

Q. Why do discrepancies arise in reported solubility values for this compound polymorphs, and how can they be mitigated?

Discrepancies are often due to:

  • Measurement conditions : Variations in temperature, solvent purity, or agitation methods .
  • Polymorphic contamination : Undetected mixtures of polymorphs during testing . Mitigation strategies:
  • Standardize protocols using USP guidelines for solubility testing .
  • Pre-screen samples with polarized light microscopy to confirm polymorphic purity .

Q. What experimental controls are essential for ensuring reproducibility in this compound synthesis studies?

Critical controls include:

  • Reagent traceability : Document supplier, purity, and lot numbers for palmitic acid and chloramphenicol .
  • Process validation : Replicate synthesis in triplicate with independent analysts to assess inter-operator variability .
  • Reference standards : Use USP-certified polymorph B as a benchmark for crystallization outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.